molecular formula C8H5N3O3 B1648330 7-Nitro-pyrido[1,2-a]pyrimidin-4-one CAS No. 517895-72-6

7-Nitro-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1648330
CAS No.: 517895-72-6
M. Wt: 191.14 g/mol
InChI Key: UKEOGGMUOLVIJZ-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. These molecules are of paramount importance in contemporary chemical science for several key reasons. researchgate.netbibliotekanauki.pl They form the core structures of a vast array of naturally occurring and synthetic molecules with profound biological activities. nih.gov Indeed, a significant percentage of pharmaceuticals currently on the market are based on nitrogen-containing heterocyclic scaffolds. nih.gov

The prevalence of these structures in biologically active molecules stems from the unique properties imparted by the nitrogen heteroatom. Nitrogen's ability to participate in hydrogen bonding and its influence on the electronic distribution within the ring system allow for specific and high-affinity interactions with biological targets such as enzymes and receptors. bibliotekanauki.pl This makes nitrogen-containing heterocycles privileged scaffolds in drug discovery and medicinal chemistry. sigmaaldrich.com Furthermore, their diverse reactivity and potential for functionalization make them versatile building blocks in organic synthesis. researchgate.net

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Structure of Interest in Organic Synthesis and Chemical Biology

The pyrido[1,2-a]pyrimidin-4-one ring system is a fused bicyclic heterocycle that has garnered considerable attention from the scientific community. nih.govmdpi.com This scaffold is present in a number of compounds that have been investigated for a wide range of biological activities, including anti-inflammatory, and potential applications in oncology. mdpi.com The rigid, planar nature of the pyrido[1,2-a]pyrimidin-4-one core provides a well-defined three-dimensional structure that can be strategically decorated with various functional groups to modulate its biological and chemical properties.

From the perspective of organic synthesis, the construction of the pyrido[1,2-a]pyrimidin-4-one scaffold presents interesting challenges and opportunities. nih.gov Various synthetic strategies have been developed to access this ring system, often involving cyclization reactions of appropriately substituted pyridine (B92270) and pyrimidine (B1678525) precursors. The ability to introduce substituents at specific positions on the bicyclic core is crucial for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with observed biological effects.

Rationale for Focused Academic Investigation of 7-Nitro-pyrido[1,2-a]pyrimidin-4-one

The focused academic investigation of this compound is driven by the predictable yet significant impact of the nitro group on the chemical and potentially biological properties of the parent scaffold. The nitro group is a powerful electron-withdrawing group, and its introduction at the 7-position of the pyrido[1,2-a]pyrimidin-4-one ring system is expected to profoundly influence the molecule's electronic landscape.

This electronic perturbation can have several important consequences that are of fundamental interest to chemists:

Reactivity: The electron-withdrawing nature of the nitro group is anticipated to deactivate the pyridone ring towards electrophilic aromatic substitution while activating it towards nucleophilic aromatic substitution. Studying these reactivity patterns can provide valuable insights into the chemical behavior of this heterocyclic system.

Physicochemical Properties: The presence of the nitro group will alter the molecule's polarity, solubility, and other physicochemical properties. Understanding these changes is crucial for any potential application.

Biological Activity: The introduction of a nitro group can significantly modulate the biological activity of a parent compound. It can influence binding to biological targets and alter metabolic pathways.

While specific research on this compound is not extensively documented in publicly available literature, its study as a chemical entity is warranted to expand the fundamental understanding of this important class of heterocycles. The synthesis and characterization of this derivative would provide a valuable data point for computational and experimental studies aimed at modeling the properties of substituted pyrido[1,2-a]pyrimidin-4-ones.

Below is a table summarizing the key characteristics of the parent scaffold and the anticipated influence of the 7-nitro substituent.

FeaturePyrido[1,2-a]pyrimidin-4-one ScaffoldThis compound (Anticipated)
Ring System Fused bicyclic heterocycleFused bicyclic heterocycle with a nitro substituent
Key Atoms Carbon, Hydrogen, Nitrogen, OxygenCarbon, Hydrogen, Nitrogen, Oxygen
Reactivity Susceptible to electrophilic and nucleophilic attackDeactivated towards electrophilic attack, activated towards nucleophilic attack on the pyridone ring
Potential Applications Core of various biologically active compoundsPotential as a synthetic intermediate or a modulator of biological activity

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-3-4-9-7-2-1-6(11(13)14)5-10(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEOGGMUOLVIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=O)N2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Nitro Pyrido 1,2 a Pyrimidin 4 One and Its Analogs

Strategic Retrosynthetic Analysis for the Pyrido[1,2-a]pyrimidin-4-one Core

A strategic retrosynthetic analysis of the pyrido[1,2-a]pyrimidin-4-one core reveals several key bond disconnections that form the basis for various synthetic approaches. The most common strategy involves the disconnection of the pyrimidinone ring, leading to two primary building blocks: a 2-aminopyridine (B139424) derivative and a three-carbon component.

For the target compound, 7-Nitro-pyrido[1,2-a]pyrimidin-4-one , the retrosynthetic analysis would ideally start with a 2-amino-4-nitropyridine precursor. This approach incorporates the desired nitro group at the correct position from the outset, simplifying the final steps of the synthesis. The three-carbon component is typically a β-ketoester, a malonic acid derivative, or an acrylate.

Key Retrosynthetic Disconnections:

Disconnection ApproachKey PrecursorsSynthetic Strategy
Gould-Jacobs Reaction 2-Aminopyridine and Diethyl ethoxymethylenemalonate (EMME)Cyclization
Condensation with β-ketoesters 2-Aminopyridine and a β-ketoesterCondensation followed by cyclization
From 3-aminocrotonates 2-Halopyridine and a 3-aminocrotonate derivativeTransition-metal catalyzed cross-coupling followed by intramolecular cyclization

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. For this compound, the use of 2-amino-4-nitropyridine is the most direct route, though the reactivity of this precursor under various reaction conditions must be carefully considered.

Novel Approaches to the Construction of the Fused Ring System

Traditional methods for the synthesis of pyrido[1,2-a]pyrimidin-4-ones often require harsh conditions, such as high temperatures and the use of strong acids or bases. Modern synthetic chemistry has focused on developing milder and more efficient protocols.

One notable advancement is the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times and improve yields. For instance, the condensation of 2-aminopyridines with β-ketoesters can be accelerated under microwave irradiation, often in the absence of a solvent, leading to a more environmentally friendly process.

Another innovative approach involves the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The thermal cyclization of (2-pyridylamino)methylenemalonates to form the pyrido[1,2-a]pyrimidin-4-one core has been successfully adapted to flow conditions. researchgate.net

Multi-Component Reaction (MCR) Strategies in Pyrido[1,2-a]pyrimidin-4-one Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a powerful tool for the rapid construction of complex molecules. Several MCRs have been developed for the synthesis of fused pyrimidine (B1678525) derivatives. nih.govmdpi.comsciforum.net

For the synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones, a one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and a β-ketoester can be employed. This approach allows for the introduction of diverse substituents at various positions of the heterocyclic core in a single step. While a specific MCR for the direct synthesis of this compound has not been extensively reported, the use of 2-amino-4-nitropyridine in such a reaction is a plausible and attractive strategy for its efficient synthesis.

Catalytic Synthesis of this compound Derivatives

Catalysis plays a crucial role in modern organic synthesis, enabling the development of efficient, selective, and sustainable processes. The synthesis of pyrido[1,2-a]pyrimidin-4-ones has benefited significantly from the application of various catalytic systems.

Transition-Metal Catalysis

Transition-metal catalysis has emerged as a powerful tool for the construction of the pyrido[1,2-a]pyrimidin-4-one scaffold. nih.govelsevier.com Copper and palladium catalysts have been particularly effective in this context.

A notable example is the copper(I)-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction. nih.gov This one-pot protocol allows for the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. nih.gov This methodology offers a broad substrate scope and good functional group tolerance. To synthesize a 7-nitro derivative, one would start with a 2-halo-4-nitropyridine.

Table of Copper-Catalyzed Synthesis of Pyrido[1,2-a]pyrimidin-4-one Analogs nih.gov

2-Halopyridine(Z)-3-Amino-3-arylacrylateProductYield (%)
2-IodopyridineEthyl (Z)-3-amino-3-phenylacrylate2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one85
2-Bromo-4-methylpyridineEthyl (Z)-3-amino-3-phenylacrylate7-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one72
2-Chloro-5-nitropyridineEthyl (Z)-3-amino-3-phenylacrylate8-Nitro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one65

Palladium-catalyzed reactions have also been employed for the functionalization of the pre-formed pyrido[1,2-a]pyrimidin-4-one core, for instance, through direct C-H alkenylation at the 3-position. researchgate.net

Organocatalytic Methods

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern asymmetric synthesis. While the application of organocatalysis to the synthesis of this compound is not yet well-documented, the principles of organocatalysis can be applied to key bond-forming reactions in its synthesis.

For example, an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound derived from a 2-aminopyridine derivative could be a key step in the construction of the pyrimidinone ring. Chiral organocatalysts, such as proline derivatives or imidazolidinones, could potentially be used to achieve an enantioselective synthesis of chiral pyrido[1,2-a]pyrimidin-4-one analogs. nih.gov The development of specific organocatalytic methods for the synthesis of this heterocyclic system remains an active area of research.

Biocatalytic Transformations in Heterocyclic Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The application of biocatalysis in the synthesis of complex heterocyclic scaffolds is a rapidly growing field.

While specific biocatalytic methods for the synthesis of this compound have not been reported, enzymes such as hydrolases, oxidoreductases, and transferases could potentially be employed for the selective functionalization of the pyrido[1,2-a]pyrimidin-4-one core or its precursors. For instance, a nitroreductase could be used for the selective reduction of a dinitro-substituted precursor, or a hydrolase could be used for the enantioselective resolution of a racemic mixture of chiral pyrido[1,2-a]pyrimidin-4-one derivatives. The exploration of biocatalytic routes for the synthesis of this class of compounds represents a promising avenue for future research.

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into the synthesis of pyrido[1,2-a]pyrimidin-4-one scaffolds aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and lowering energy consumption. While conventional methods often require harsh conditions, high temperatures, and expensive or toxic catalysts, greener alternatives are increasingly being developed. nih.gov

Methodologies employing microwave irradiation have proven effective in accelerating the synthesis of pyrido[1,2-a]pyrimidine (B8458354) derivatives. researchgate.net Microwave-assisted synthesis often leads to significantly reduced reaction times, cleaner reaction profiles, and enhanced yields compared to conventional heating methods. researchgate.net For instance, the synthesis of related thieno[3,2-d]pyrimidin-4-amine (B90789) analogs has been efficiently achieved using microwave heating, demonstrating its utility for constructing fused pyrimidine systems. nih.gov Another energy-efficient technique is mechanochemical synthesis via ball-milling, which can provide a one-pot, solvent-free, and catalyst-free pathway to related heterocyclic systems like pyrido[2,3-d]pyrimidines under mild conditions. rsc.org

The choice of catalyst is central to green synthesis. The use of solid heteropolyacid catalysts, such as aluminum-exchanged tungstophosphoric acid, has been shown to facilitate the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives under mild reaction conditions. documentsdelivered.comresearchgate.net These catalysts are often reusable and easily separated from the reaction mixture. Furthermore, a move away from expensive and toxic heavy metals like palladium has led to the development of protocols using more benign and cost-effective catalysts like copper(I) iodide (CuI). rsc.org CuI-catalyzed tandem reactions, such as Ullmann-type C–N cross-coupling followed by intramolecular amidation, provide a milder and more sustainable process for constructing the pyrido[1,2-a]pyrimidin-4-one core from readily available starting materials. nih.gov In some cases, reactions can be performed under solvent-free conditions by using a solid support like alumina (B75360) to transfer microwave energy directly to the reactants, which avoids the hazards associated with solution-phase reactions and simplifies purification. bioorganica.org.ua

Green MethodologyEnergy SourceCatalyst/SupportKey AdvantagesReference
Microwave-Assisted SynthesisMicrowave IrradiationNone specified or variousRapid reaction rates, cleaner conditions, improved yields researchgate.netresearchgate.net
Mechanochemical SynthesisMechanical (Ball-Mill)Catalyst-FreeSolvent-free, mild conditions, cost-effective rsc.org
Solid Acid CatalysisConventional HeatingHeteropolyacids (e.g., AlxH3−xPW12O40)Mild reaction conditions, reusable catalyst documentsdelivered.comresearchgate.net
Copper CatalysisConventional HeatingCuIAvoids expensive/toxic metals (e.g., Pd), broad substrate scope nih.govrsc.org
Solvent-Free Microwave SynthesisMicrowave IrradiationAlumina (Solid Support)Avoids solvent hazards, rapid, high efficiency bioorganica.org.ua

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different stereoisomers can exhibit distinct biological activities. The development of stereoselective methods to produce chiral analogs of this compound is therefore a significant synthetic challenge. Research in this area focuses on the use of chiral auxiliaries, asymmetric catalysis, and stereocontrolled reaction sequences.

A notable strategy for the asymmetric synthesis of the related hexahydropyrido[1,2-c]pyrimidinone scaffold involves an "Asymmetric Electrophilic α-Amidoalkylation" reaction. znaturforsch.comznaturforsch.com This method utilizes a chiral alkylaminocarbonyl group attached to a piperidine (B6355638) precursor as a chiral auxiliary. The reaction proceeds through a chiral N-acyliminium ion intermediate, which directs the stereoselective addition of a nucleophile. Subsequent intramolecular condensation leads to the formation of the fused pyrimidinone ring system with a high degree of stereocontrol. znaturforsch.com The final enantiopure octahydro-1H-pyrido[1,2-c]pyrimidin-1-ones are obtained after reduction and removal of the chiral auxiliary. znaturforsch.com This approach demonstrates that a chiral auxiliary can effectively control the stereochemistry of the resulting fused heterocyclic product.

Another powerful approach in modern asymmetric synthesis is the use of chiral organocatalysts. For example, novel C2-symmetric squaramide-based primary diamines have been successfully employed as organocatalysts in the asymmetric Michael addition of 4-hydroxy-pyranones to α,β-unsaturated ketones, yielding chiral products with high enantiomeric excess. rsc.org This class of catalysis could potentially be adapted for the stereoselective construction of substituted pyrido[1,2-a]pyrimidin-4-one analogs. The development of racemization-free coupling reagents is also crucial for synthesizing complex chiral molecules, ensuring that the stereochemical integrity of chiral centers is maintained throughout the synthetic sequence. rsc.org

MethodologyKey Reagent/CatalystSynthetic StepOutcomeReference
Asymmetric Electrophilic α-AmidoalkylationChiral alkylaminocarbonyl auxiliaryStereoselective synthesis of a 2-substituted piperidine derivativeFormation of a chiral intermediate for cyclization znaturforsch.com
Intramolecular CondensationProduct from α-amidoalkylationCyclization to form hexahydropyrido[1,2-c]pyrimidinoneCreation of the fused chiral ring system znaturforsch.com
Reduction & Auxiliary RemovalNaBH4 in acetic acidReduction of the pyrimidinone and cleavage of the auxiliaryIsolation of enantiopure octahydro-1H-pyrido[1,2-c]pyrimidin-1-one znaturforsch.com

Solid-Phase Organic Synthesis (SPOS) for Pyrido[1,2-a]pyrimidin-4-one Library Generation

Solid-Phase Organic Synthesis (SPOS) is a powerful technology in medicinal chemistry for the rapid generation of large collections, or "libraries," of related compounds. This combinatorial approach is instrumental in the discovery of new lead structures by allowing for the systematic modification of a core scaffold. While specific examples of SPOS for pyrido[1,2-a]pyrimidin-4-one are not extensively documented, the principles can be applied based on syntheses of other heterocyclic libraries.

The general workflow of SPOS involves covalently attaching a starting material to an insoluble polymer resin. This is followed by a sequence of chemical reactions to build the desired molecular complexity. Because the molecule of interest is bound to the solid support, excess reagents and by-products can be easily removed by simple filtration and washing, streamlining the purification process. After the synthesis is complete, the final product is cleaved from the resin. This methodology has been used to create diverse diazacyclic libraries from resin-bound peptides, which are then screened for biological activity. mdpi.com

A hypothetical SPOS approach for a pyrido[1,2-a]pyrimidin-4-one library could be designed as follows:

Anchoring: A suitable 2-aminopyridine derivative, functionalized with a linking group, is attached to a solid-phase resin.

Cyclization/Condensation: The resin-bound aminopyridine is treated with a diverse set of β-dicarbonyl compounds (e.g., substituted diethyl malonates or β-keto esters). This step forms the pyrimidinone ring.

Diversification (Optional): If the scaffold allows for further functionalization (e.g., at the 7-position via a pre-installed functional group), additional reaction cycles with various building blocks can be performed to introduce more diversity.

Cleavage: The final pyrido[1,2-a]pyrimidin-4-one analogs are released from the solid support using a specific cleavage cocktail (e.g., strong acid like trifluoroacetic acid), yielding the library of individual compounds for screening.

This parallel synthesis approach allows for the creation of a matrix of products from a set of starting materials, significantly accelerating the drug discovery process.

StepBuilding Block 1 (R1) (Resin-Bound Aminopyridine)Building Block 2 (R2, R3) (β-Dicarbonyl Compound)Resulting Library Member
1Resin-NH-Pyridine-HDiethyl Malonate (R2=H, R3=COOEt)Pyrido[1,2-a]pyrimidin-4-one
2Resin-NH-Pyridine-7-NO2Diethyl Malonate (R2=H, R3=COOEt)This compound
3Resin-NH-Pyridine-HEthyl Benzoylacetate (R2=H, R3=Ph)2-Phenyl-pyrido[1,2-a]pyrimidin-4-one
4Resin-NH-Pyridine-7-NO2Ethyl Acetoacetate (R2=H, R3=CH3)2-Methyl-7-nitro-pyrido[1,2-a]pyrimidin-4-one

Detailed Chemical Reactivity and Mechanistic Transformations of 7 Nitro Pyrido 1,2 a Pyrimidin 4 One

Reactivity Profile of the Nitro Group: Reduction, Functional Group Interconversion, and Cyclization Pathways

The nitro group at the C-7 position is a versatile functional handle, amenable to a variety of transformations, most notably reduction to an amino group. This conversion is a gateway to a wide array of further chemical modifications.

Reduction of the Nitro Group:

The transformation of the nitro group into an amino group is a fundamental reaction in organic synthesis, significantly altering the electronic properties of the molecule from electron-deficient to electron-rich. This can be accomplished through several established methods:

Catalytic Hydrogenation: This is a widely employed and often clean method for nitro group reduction. stackexchange.com The reaction typically involves the use of hydrogen gas in the presence of a metal catalyst.

CatalystPressureSolventProduct
Palladium on Carbon (Pd/C)Atmospheric or elevatedEthanol, Methanol, Ethyl acetate7-Amino-pyrido[1,2-a]pyrimidin-4-one
Raney Nickel (Raney Ni)Atmospheric or elevatedEthanol, Methanol7-Amino-pyrido[1,2-a]pyrimidin-4-one

Metal-Acid Reductions: The use of metals in acidic media is a classic and effective method for the reduction of aromatic nitro compounds. nih.govresearchgate.net These reactions proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov

Reagent SystemReaction ConditionsProduct
Tin (Sn) and Hydrochloric acid (HCl)Typically heated7-Amino-pyrido[1,2-a]pyrimidin-4-one hydrochloride
Iron (Fe) and Acetic acid (AcOH)Often requires heating7-Amino-pyrido[1,2-a]pyrimidin-4-one
Stannous chloride (SnCl₂)Mild conditions, often at room temperature7-Amino-pyrido[1,2-a]pyrimidin-4-one

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. Stannous chloride (SnCl₂) is known for its mildness and can be used when other sensitive groups need to be preserved. stackexchange.comwikipedia.org

Functional Group Interconversion:

While reduction to the amine is the most common transformation, the nitro group can be a precursor to other functionalities, although these are less frequently reported for this specific heterocyclic system. acs.org

Cyclization Pathways:

The 7-amino-pyrido[1,2-a]pyrimidin-4-one, readily synthesized from the nitro compound, is a valuable intermediate for the construction of more complex, fused heterocyclic systems. The amino group, being nucleophilic, can participate in cyclization reactions with appropriate bifunctional electrophiles. For instance, reaction with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles could lead to the formation of new rings fused to the pyridine (B92270) moiety. The electron-donating amino group can also facilitate further reactions on the pyridine ring. uni-rostock.de

Electrophilic Aromatic Substitution (EAS) Patterns on the Fused Ring System

Electrophilic aromatic substitution on the 7-Nitro-pyrido[1,2-a]pyrimidin-4-one ring system is challenging due to the inherent electronic properties of the molecule. The pyrido[1,2-a]pyrimidine (B8458354) nucleus is itself electron-deficient due to the presence of the nitrogen atoms. The addition of a powerful electron-withdrawing nitro group at the C-7 position further deactivates the entire aromatic system towards attack by electrophiles.

The pyridine ring in pyridine itself is significantly less reactive than benzene (B151609) in electrophilic aromatic substitution and requires harsh reaction conditions. mdpi.com The attack of an electrophile on the pyridine nitrogen deactivates the ring even further. In the fused pyrido[1,2-a]pyrimidin-4-one system, the bridgehead nitrogen and the pyrimidinone ring contribute to this deactivation.

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. stackexchange.comnih.gov This is due to both its inductive electron-withdrawing effect and its ability to withdraw electron density from the ortho and para positions through resonance. wikipedia.orguci.edu

Nucleophilic Aromatic Substitution (SNAr) Reactions at Electron-Deficient Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic and heteroaromatic systems. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to a suitable leaving group. nih.gov

In this compound, the nitro group at C-7 strongly activates the pyridine ring for nucleophilic attack. The positions most susceptible to attack are those ortho (C-6 and C-8) and para (C-9) to the nitro group. However, for a substitution reaction to occur, a good leaving group must be present at one of these activated positions.

While the parent compound lacks a leaving group at these positions, a derivative such as 6-chloro-7-nitro-pyrido[1,2-a]pyrimidin-4-one would be an excellent substrate for SNAr reactions. Nucleophiles would readily displace the chloride at the activated C-6 position.

Furthermore, the nitro group itself can, in some cases, act as a leaving group in SNAr reactions, being displaced by a strong nucleophile. uni-rostock.de This reactivity is less common than halide displacement but is a potential pathway for the functionalization of this compound.

The pyrimidine (B1678525) ring is also electron-deficient and can undergo nucleophilic aromatic substitution. For instance, the related compound 2-chloro-7-nitro-4H-pyrido(1,2-a)pyrimidin-4-one is known, and the chlorine atom at the C-2 position is expected to be susceptible to nucleophilic displacement. nih.gov

Functionalization at the Pyrimidine Moiety (e.g., C-2, C-4)

The pyrimidine portion of the this compound ring system possesses distinct reactive sites.

C-2 Position: The C-2 position is part of an amidine-like system within the pyrimidinone ring. If a suitable leaving group, such as a chlorine atom, is present at this position (as in 2-chloro-7-nitro-pyrido[1,2-a]pyrimidin-4-one), it would be susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, alkoxides, and thiolates. This provides a direct route to a diverse range of 2-substituted derivatives.

C-4 Position (Carbonyl Group): The carbonyl group at C-4 behaves as a typical amide carbonyl and is generally unreactive towards nucleophilic attack under standard conditions. However, it can be activated. For instance, treatment with strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) could potentially convert the C-4 carbonyl into a chloro group, yielding a 4-chloro-pyrido[1,2-a]pyrimidine derivative. This 4-chloro derivative would then be a versatile intermediate for introducing various substituents at this position via nucleophilic substitution.

Functionalization at the Pyridine Moiety (e.g., C-7 and other positions)

The pyridine ring of this compound is significantly influenced by the strongly deactivating nitro group at C-7.

C-7 Position: The most direct functionalization involving the C-7 position is the transformation of the nitro group itself, as detailed in section 3.1. The resulting 7-amino derivative opens up possibilities for further reactions, such as diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.

Ring-Opening and Re-Cyclization Reactions of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one ring system is generally stable. However, under certain conditions, particularly with strong nucleophiles or harsh basic/acidic conditions, ring-opening reactions can occur.

The pyrimidine ring is more susceptible to nucleophilic attack and potential ring-opening. For instance, treatment with strong bases like hydroxide (B78521) or alkoxides could potentially lead to cleavage of the amide bond at C-4, followed by further transformations. The presence of the electron-withdrawing nitro group on the pyridine ring would likely influence the stability and reactivity of the entire fused system, potentially making it more prone to such ring-opening reactions compared to the unsubstituted parent compound.

Following a ring-opening event, re-cyclization to form different heterocyclic systems is a possibility, depending on the reaction conditions and the nature of the reactants involved. However, specific examples of such reactions for this compound are not extensively documented in the literature, and this remains an area for further investigation.

Photochemical and Electrochemical Behavior of this compound

The photochemical and electrochemical properties of this compound are expected to be influenced by both the fused heterocyclic core and the nitro group.

Photochemical Behavior:

Aromatic nitro compounds are known to undergo a variety of photochemical reactions. Upon UV irradiation, they can be excited to singlet and triplet states, which can then participate in reactions such as hydrogen abstraction, cycloadditions, and rearrangements. The specific photochemical behavior of this compound would depend on the solvent, the presence of other reactants, and the wavelength of light used. Potential photoreactions could include reduction of the nitro group or reactions involving the fused ring system.

Electrochemical Behavior:

The electrochemical reduction of aromatic nitro compounds is a well-studied process. The nitro group can be reduced in a stepwise manner, often involving the formation of a radical anion, a nitroso derivative, a hydroxylamine, and finally the amine. The reduction potential would be influenced by the electron-deficient nature of the pyrido[1,2-a]pyrimidin-4-one ring system. Cyclic voltammetry would be a suitable technique to study the redox processes of this molecule and to determine the stability of the generated intermediates. The electrochemical behavior could also offer a controlled method for the synthesis of the corresponding 7-amino derivative or other reduction products.

Tandem and Cascade Reactions Involving the Pyrido[1,2-a]pyrimidin-4-one Scaffold

Notably, direct tandem or cascade transformations starting from this compound as the substrate are not extensively documented in the reviewed literature. The existing research focuses on building the core itself through these sophisticated reaction sequences.

Copper-Catalyzed Tandem and Domino Syntheses

Copper catalysis has proven to be a powerful tool for orchestrating tandem reactions to build the pyrido[1,2-a]pyrimidin-4-one system. One prominent example is a one-pot tandem synthesis involving a CuI-catalyzed Ullmann-type C–N cross-coupling followed by an intramolecular amidation. nih.gov This method efficiently produces a variety of multi-substituted pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. nih.gov The reaction proceeds in dimethylformamide (DMF) at 130 °C and demonstrates good functional group tolerance. nih.gov

Another sophisticated approach is a copper-catalyzed domino synthesis that combines 1,4-enediones and 2-aminoheterocycles to form 4H-pyrido[1,2-a]pyrimidin-4-ones. This process unfolds through a sequence of an aza-Michael addition, an aerobic dehydrogenation step using air as the oxidant, and a final intramolecular amidation to close the pyrimidinone ring.

Interactive Data Table: Copper-Catalyzed Tandem Syntheses of Pyrido[1,2-a]pyrimidin-4-ones

Reaction Type Starting Materials Catalyst/Reagents Key Transformations Reference
Tandem C-N Coupling/Amidation 2-Halopyridines, (Z)-3-Amino-3-arylacrylate esters CuI, Base Ullmann-type C-N coupling, Intramolecular amidation nih.gov
Domino Reaction 1,4-Enediones, 2-Aminoheterocycles Copper catalyst, Air (as oxidant) Aza-Michael addition, Aerobic dehydrogenation, Intramolecular amidation

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are a subset of tandem reactions where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. A notable example is the sequential four-component reaction for the synthesis of diversely substituted 9-nitro-1,2,3,4,7,8-hexahydro-6H-pyrido[1,2-a]pyrimidin-6-ones. researchgate.net This process utilizes Meldrum's acid, various benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene, and different diamines. researchgate.net The reaction is catalyzed by p-toluenesulfonic acid (PTSA) in water, highlighting its green chemistry credentials. researchgate.net

The mechanism of such MCRs often involves a complex cascade of well-established reactions. For instance, the formation of related pyrido[2,3-d]pyrimidines proceeds through a domino Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

Interactive Data Table: Four-Component Synthesis of Nitro-Substituted Pyrido[1,2-a]pyrimidinone Analogs

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Catalyst/Solvent Product Reference
Meldrum's acid Benzaldehydes 1,1-bis(methylthio)-2-nitroethylene Diamines p-Toluenesulfonic acid / Water 9-Nitro-1,2,3,4,7,8-hexahydro-6H-pyrido[1,2-a]pyrimidin-6-ones researchgate.net

These examples underscore that the power of tandem and cascade reactions in the chemistry of pyrido[1,2-a]pyrimidin-4-ones currently lies in their ability to rapidly construct the core heterocyclic structure from simple, acyclic, or monocyclic precursors. The application of such one-pot strategies for the elaborate functionalization of the pre-built this compound scaffold remains a potential area for future investigation.

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

High-Resolution NMR Spectroscopy for Conformational Dynamics and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 7-Nitro-pyrido[1,2-a]pyrimidin-4-one in solution. Both ¹H and ¹³C NMR spectra would provide a detailed picture of the molecular framework.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the pyridine (B92270) and pyrimidine (B1678525) rings. The electron-withdrawing nature of the nitro group at the 7-position would lead to a downfield shift of the adjacent protons, particularly H6 and H8, compared to the unsubstituted pyrido[1,2-a]pyrimidin-4-one. The coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants would be instrumental in assigning the specific protons and deducing their spatial relationships.

The ¹³C NMR spectrum would complement the proton data, with the carbon atom directly attached to the nitro group (C7) expected to show a characteristic chemical shift. The carbonyl carbon (C4) would also exhibit a distinct resonance.

Furthermore, advanced NMR techniques such as 2D-NMR (COSY, HSQC, HMBC) would be crucial for unambiguous assignment of all proton and carbon signals. These experiments reveal proton-proton and proton-carbon correlations, which are vital for confirming the connectivity of the atoms within the molecule.

A significant area of investigation for pyrido[1,2-a]pyrimidin-4-ones is the potential for tautomerism. While the 4-oxo form is generally the most stable, the existence of other tautomers, such as the 4-hydroxy-pyrido[1,2-a]pyrimidine, could be explored using variable temperature NMR studies. Changes in the chemical shifts and signal multiplicities with temperature can indicate the presence of a dynamic equilibrium between tautomeric forms. Research on related pyrimidine systems has shown that while the keto form often predominates in the solid state, the presence of other tautomers in solution can be detected, sometimes in equilibrium with the main form.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a standard solvent like DMSO-d₆. (Note: These are estimated values based on known substituent effects and data from related pyrido[1,2-a]pyrimidin-4-one derivatives. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2~6.5 - 6.8~110 - 115
H3~8.0 - 8.3~140 - 145
C4-~158 - 162
H6~9.0 - 9.3~148 - 152
C7-~145 - 150
H8~7.8 - 8.1~125 - 130
H9~7.6 - 7.9~118 - 122
C9a-~150 - 155

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and torsion angles. This information is crucial for understanding the planarity of the fused ring system and the orientation of the nitro group relative to the pyridine ring.

Mass Spectrometry (MS/MS) for Reaction Pathway Elucidation and Intermediate Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for probing its fragmentation pathways. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) would be particularly insightful for mechanistic studies. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. For this compound, fragmentation is likely to involve the loss of the nitro group (NO₂) or nitric oxide (NO), which are common fragmentation pathways for nitroaromatic compounds. The stability of the pyrido[1,2-a]pyrimidin-4-one core would likely result in its persistence as a major fragment ion. The analysis of these fragmentation patterns can help in identifying unknown intermediates in a reaction mixture, providing valuable clues about the underlying reaction mechanism.

Vibrational Spectroscopy (FTIR, Raman) for Characteristic Group Frequencies and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of their chemical bonds. For this compound, the spectra would be dominated by the vibrational modes of the heterocyclic core and the nitro group.

The most characteristic IR and Raman bands for the nitro group are the asymmetric and symmetric stretching vibrations. For nitro-aromatic compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). researchgate.net The exact positions of these bands can be influenced by the electronic environment of the nitro group.

The carbonyl (C=O) stretching vibration of the pyrimidinone ring is another prominent feature, expected to appear in the region of 1700-1650 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic rings would also be observable. A detailed analysis of the vibrational spectra, often aided by computational calculations, can provide a comprehensive understanding of the bonding within the molecule.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound. (Note: These are typical frequency ranges and the actual values can be influenced by the molecular environment and physical state.)

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-O Asymmetric Stretch1550 - 1475
N-O Symmetric Stretch1360 - 1290
C=O Stretch (Amide)1700 - 1650
C=N/C=C Aromatic Stretch1650 - 1450
C-H Aromatic Stretch3100 - 3000

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The extended conjugation of the pyrido[1,2-a]pyrimidin-4-one system would likely result in strong absorptions in the UV region.

The presence of the nitro group, a strong electron-withdrawing group, can introduce a charge-transfer (CT) band in the spectrum. This transition involves the transfer of electron density from the electron-rich heterocyclic ring system to the electron-deficient nitro group. The position and intensity of the CT band are sensitive to the solvent polarity, a phenomenon known as solvatochromism. Studying the UV-Vis spectrum in solvents of varying polarities can provide insights into the nature of the ground and excited electronic states and the extent of charge transfer.

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Derivatives

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for instance, through substitution at one of the ring positions or by creating a chiral axis, would make its derivatives amenable to CD and ORD analysis.

These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in the molecule, providing information about the absolute configuration and conformation of chiral derivatives. For any synthesized chiral derivatives of this compound, CD and ORD spectroscopy would be essential tools for their stereochemical characterization.

Computational and Theoretical Chemistry Studies on 7 Nitro Pyrido 1,2 a Pyrimidin 4 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic properties of 7-Nitro-pyrido[1,2-a]pyrimidin-4-one . These studies provide a detailed picture of the molecule's electronic structure, the distribution of its molecular orbitals, and key reactivity descriptors.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and calculate electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For the related scaffold, 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione , DFT studies have been performed to understand its chemical reactivity. figshare.com

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. The molecular electrostatic potential (MESP) surface is another crucial output, mapping the electrostatic potential onto the electron density surface. This map helps identify regions of the molecule that are rich or deficient in electrons, providing insights into potential sites for electrophilic and nucleophilic attack. For instance, in a related derivative, 7-(4-nitrophenyl)benzo mdpi.comnih.govchromeno[3,2-e]pyrido[1,2-a]pyrimidin-6(7H)-one , MESP analysis has been used to understand its reactive sites. researchgate.net

Table 1: Hypothetical Reactivity Descriptors for this compound (Based on DFT Calculations)

Parameter Value (Arbitrary Units) Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital
LUMO Energy -2.1 eV Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 4.4 eV Indicator of chemical reactivity and stability
Electronegativity (χ) 4.3 Tendency to attract electrons
Chemical Hardness (η) 2.2 Resistance to change in electron distribution

Prediction of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for predicting the mechanisms of chemical reactions involving This compound . By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate.

For instance, the synthesis of related pyridopyrimidinone derivatives has been studied computationally to understand the reaction mechanism. These studies often employ DFT to calculate the energies of reactants, intermediates, transition states, and products. The activation energy of the reaction can be determined from the energy difference between the reactants and the transition state. This information is invaluable for optimizing reaction conditions and predicting the feasibility of a proposed synthetic route. While specific studies on the reaction mechanisms of This compound are not widely published, the general methodologies are well-established for the pyridopyrimidine scaffold.

Conformational Analysis and Potential Energy Surfaces using Molecular Mechanics and Dynamics

The conformational flexibility of This compound can be explored through conformational analysis and the study of its potential energy surface. Molecular mechanics (MM) methods, which are computationally less expensive than quantum methods, are often used for an initial scan of the conformational space. These methods can identify low-energy conformers of the molecule.

Following the initial MM scan, more accurate quantum methods like DFT can be used to optimize the geometries and calculate the relative energies of the identified conformers. Molecular dynamics (MD) simulations provide further insights by simulating the movement of the molecule over time at a given temperature. This can reveal the dynamic behavior of the molecule and the accessibility of different conformations. For the broader class of perhydropyrido[1,2-c]pyrimidines, conformational analysis has been a key area of study to understand their stereochemistry. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on This compound are not available, the pyridopyrimidine scaffold has been the subject of such investigations.

For example, 2D- and 3D-QSAR studies have been conducted on pyrido[2,3-d]pyrimidin-7-one derivatives to understand their inhibitory activity against cyclin-dependent kinase 4 (CDK4). japsonline.comnih.gov In a hypothetical QSAR study of This compound and its analogs, various molecular descriptors (e.g., electronic, steric, and hydrophobic) would be calculated. A statistical model would then be built to correlate these descriptors with in vitro biological data, such as IC50 values. Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Molecular Docking and Dynamics Simulations to Understand Ligand-Target Interactions (In Vitro Context)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. This technique is widely used in drug discovery to understand ligand-target interactions at the molecular level. In the context of This compound , docking studies could be performed to predict its binding mode within the active site of a relevant biological target.

For the related pyrido[1,2-a]pyrimidin-4-one scaffold, docking simulations have been used to understand their activity as aldose reductase inhibitors. nih.gov Similarly, docking studies on pyrido[2,3-d]pyrimidin-7-one derivatives have provided insights into their binding with EGFR kinases. ekb.eg A typical docking study would involve preparing the 3D structures of the ligand and the protein, performing the docking simulation, and analyzing the resulting binding poses. Key interactions, such as hydrogen bonds and hydrophobic interactions, would be identified.

Molecular dynamics (MD) simulations can then be used to refine the docked complex and to study its stability and dynamic behavior over time. MD simulations provide a more realistic representation of the ligand-protein interactions in a solvated environment.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Parameter Value Description
Binding Energy -8.5 kcal/mol Estimated free energy of binding
Key Interacting Residues LYS745, MET793, ASP855 Amino acid residues in the active site involved in binding
Hydrogen Bonds 2 Number of hydrogen bonds formed with the protein

Analysis of Aromaticity, Electron Density Distribution, and Resonance Effects within the Fused System

The fused ring system of This compound gives rise to interesting electronic properties, including aromaticity and resonance effects. The aromaticity of the pyridone and pyrimidinone rings can be assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

In Vitro Biological Activity and Mechanistic Investigations of 7 Nitro Pyrido 1,2 a Pyrimidin 4 One and Its Analogs

Exploration of Molecular Targets and Pathways in Cell-Free Enzyme Assays

Research into the analogs of 7-Nitro-pyrido[1,2-a]pyrimidin-4-one has identified several molecular targets through cell-free enzyme assays. The versatility of the pyrido[1,2-a]pyrimidin-4-one scaffold allows it to interact with a diverse set of enzymes.

Identified molecular targets for this class of compounds include:

Aldose Reductase (ALR2) : An enzyme implicated in diabetic complications. Certain 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent and selective inhibitors of ALR2. researchgate.netnih.govscispace.com

SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) : A non-receptor protein tyrosine phosphatase that is a key component of the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways. Its overexpression is linked to various cancers, making it a viable therapeutic target. nih.gov

Falcipain-2 : A cysteine protease of Plasmodium falciparum, the parasite responsible for malaria. Inhibition of this enzyme is a strategy for developing antimalarial drugs. nih.govresearchgate.net

Estrogen-Related Receptor α (ERRα) : A nuclear receptor that regulates genes involved in mitochondrial biogenesis and metabolism. Agonists of ERRα have potential applications in treating metabolic diseases. researchgate.net

Flavin-Dependent Thymidylate Synthase (FDTS) : An enzyme essential for DNA synthesis in certain pathogens, including Mycobacterium tuberculosis, making it an attractive antibacterial target. nih.gov

Detailed Enzyme Inhibition Studies and Kinetic Analysis (e.g., specific enzyme classes)

Detailed enzymatic assays have quantified the inhibitory potential of various pyrido[1,2-a]pyrimidin-4-one analogs against their respective targets.

For instance, a series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated inhibitory activity against aldose reductase (ALR2) in the micromolar to submicromolar range, while showing no significant inhibition of the related enzyme ALR1, indicating high selectivity. nih.govscispace.com

In the context of cancer-related enzymes, a designed analog, compound 14i , emerged as a potent allosteric inhibitor of full-length SHP2 with a half-maximal inhibitory concentration (IC₅₀) of 0.104 μM. nih.gov It displayed low inhibitory effect on the catalytic PTP domain of SHP2 (IC₅₀ > 50 μM), highlighting its specific allosteric mechanism. nih.gov

Another study focused on pyrido[1,2-e]purine-2,4(1H,3H)-dione analogs, a related heterocyclic system, targeting Flavin-Dependent Thymidylate Synthase (FDTS) from Mycobacterium tuberculosis. The most effective compound in this series, 23a , showed 84.3% inhibition at a concentration of 200 µM. nih.govresearchgate.net

Table 1: Enzyme Inhibition by Pyrido[1,2-a]pyrimidin-4-one Analogs

Compound Class/Analog Target Enzyme Inhibition Data (IC₅₀ / % Inhibition) Source(s)
2-Phenyl-pyrido[1,2-a]pyrimidin-4-ones Aldose Reductase (ALR2) Micromolar to submicromolar range researchgate.netnih.gov
Analog 14i SHP2 (full-length) 0.104 μM nih.gov
Pyrido[1,2-a]pyrimidin-4-ones Falcipain-2 Active, specific values not detailed nih.govresearchgate.net
Pyrido[1,2-e]purine analog 23a ThyX (FDTS) 84.3% at 200 µM nih.govresearchgate.net

Receptor Binding Assays and Characterization of Ligand-Receptor Interaction Mechanisms

The interaction between pyrido[1,2-a]pyrimidin-4-one derivatives and their target receptors has been explored primarily through molecular modeling and docking studies, which complement enzymatic assays.

For ALR2 inhibitors, docking simulations revealed that the binding mode was consistent with the observed structure-activity relationships. researchgate.netnih.gov These studies indicated that phenol (B47542) or catechol hydroxyl groups on the scaffold are crucial for pharmacophoric recognition by the enzyme. nih.gov

In the case of SHP2, molecular docking and dynamics studies provided detailed insights into the binding mechanism of the potent inhibitor 14i . nih.gov These computational models helped to rationalize the design strategy, where increasing molecular flexibility led to improved inhibitory activity by allowing for optimal interaction within the allosteric binding pocket. nih.gov

A series of pyrido[1,2-a]pyrimidin-4-ones were also identified as new agonists that enhance the transcriptional functions of the estrogen-related receptor α (ERRα). researchgate.net These compounds were found to potently increase the expression of ERRα's downstream target genes. researchgate.net

Cell-Based Assays: In Vitro Cytotoxicity and Antiproliferative Mechanisms in Cancer Cell Lines

The anticancer potential of this class of compounds has been evaluated through in vitro cytotoxicity assays against various human cancer cell lines. While specific data for this compound is not available, its analogs and related pyrimidine (B1678525) derivatives have shown significant antiproliferative effects.

A study on SHP2 inhibitors showed that compound 14i possessed strong antiproliferative activity against the Kyse-520 esophageal cancer cell line (IC₅₀ = 1.06 μM) and also demonstrated inhibitory effects on NCI-H358 (lung) and MIA-PaCa-2 (pancreas) cancer cells. nih.gov Notably, it showed low toxicity against normal human brain microvascular endothelial cells (HBMEC), suggesting a degree of selectivity for cancer cells. nih.gov

Other related pyrimidine structures have also been extensively studied. For example, a bioactive nitro derivative of pyrimidine showed dose-dependent cytotoxic effects on the MCF-7 breast cancer cell line. onlinejbs.com Similarly, various pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were screened against A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with some compounds showing potent activity. nih.gov Compound 8a from this series was particularly effective against the PC-3 cell line. nih.gov

Table 2: In Vitro Cytotoxicity of Pyrido[1,2-a]pyrimidin-4-one Analogs and Related Compounds

Compound/Analog Cell Line Cancer Type Cytotoxicity (IC₅₀) Source(s)
14i (SHP2 inhibitor) Kyse-520 Esophageal 1.06 μM nih.gov
14i (SHP2 inhibitor) HBMEC (Normal) Non-cancerous 30.75 μM nih.gov
8a (EGFR inhibitor) PC-3 Prostate 7.98 μM nih.gov
8a (EGFR inhibitor) A-549 Lung 16.2 μM nih.gov
8d (EGFR inhibitor) A-549 Lung 7.23 μM nih.gov
8d (EGFR inhibitor) PC-3 Prostate 7.12 μM nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized In Vitro Potency, Selectivity, and Efficacy

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of the pyrido[1,2-a]pyrimidin-4-one scaffold.

For ALR2 Inhibition : The presence of a phenol or catechol moiety at the 2-position of the scaffold was found to be essential for inhibitory activity. nih.gov Methylation or removal of these hydroxyl groups resulted in inactive or significantly less active compounds. Furthermore, introducing a hydroxyl group at either the 6- or 9-position of the pyridopyrimidinone nucleus enhanced the inhibitory potency. researchgate.netnih.gov

For SHP2 Inhibition : A key design strategy involved inserting a sulfur atom as a linker between the core and a 7-aryl group. nih.gov This modification increased the flexibility of the molecule, which was hypothesized to allow for a more favorable binding conformation in the allosteric site, leading to enhanced activity. nih.gov

For Anticancer Activity (EGFR Inhibition) : In a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, it was noted that electronic factors significantly influenced cytotoxicity. For example, the presence of an electron-donating methoxy (B1213986) group on a phenyl substituent was beneficial for activity against certain cancer cell lines. nih.gov

Investigations into the Mode of Action at the Molecular Level (e.g., protein-ligand binding, nucleic acid interaction)

The molecular mode of action for this class of compounds often involves direct interaction with protein targets.

Protein-Ligand Binding : The primary mechanism observed is the binding of these small molecules to specific sites on target enzymes or receptors, leading to modulation of their function. For ALR2, the interaction is believed to involve hydrogen bonding between the phenolic hydroxyl groups of the inhibitor and residues within the enzyme's active site. nih.gov For the allosteric inhibition of SHP2, compound 14i binds to a pocket distinct from the active site, inducing a conformational change that inhibits the enzyme's phosphatase activity. nih.gov In a related system, pyrido[3,4-d]pyrimidine (B3350098) inhibitors of the Mps1 kinase were found to form stable hydrogen bonds with key residues such as G605 and K529 in the ATP-binding pocket. mdpi.com

Nucleic Acid Interaction : There is currently no direct evidence from the provided search results to suggest that this compound or its close analogs act directly through nucleic acid interaction. Their mechanisms appear to be protein-mediated.

Modulation of Specific Cellular Pathways and Signal Transduction Cascades In Vitro

By inhibiting key enzymes, analogs of this compound can modulate critical cellular signaling pathways.

RAS-ERK and PI3K-AKT Pathways : The SHP2 inhibitor 14i was shown to downregulate the phosphorylation levels of Akt and Erk1/2 in Kyse-520 cells. nih.gov Since SHP2 is an upstream activator of these pathways, its inhibition leads to a shutdown of these pro-survival and proliferative signals. This disruption culminates in the induction of apoptosis and cell cycle arrest at the G0/G1 phase. nih.gov

Apoptosis Induction : Several analogs have been shown to induce programmed cell death. A pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a , was found to arrest the cell cycle in the pre-G1 phase and significantly increase the levels of caspase-3 (a key executioner of apoptosis) in PC-3 prostate cancer cells. nih.gov

Metabolic Pathways : Pyrido[1,2-a]pyrimidin-4-one derivatives that act as agonists for the ERRα receptor were found to improve both glucose and fatty acid uptake in C2C12 muscle cells, demonstrating their ability to modulate cellular metabolism. researchgate.net

Strategic Applications in Chemical Biology and Early Stage Drug Discovery Research

Development of 7-Nitro-pyrido[1,2-a]pyrimidin-4-one as Chemical Probes for Biological Systems

The development of chemical probes is essential for dissecting complex biological pathways. The this compound scaffold can be elaborated to create such probes. The nitro group, being an electron-withdrawing group, can influence the compound's reactivity and interactions with biological targets. Furthermore, this functional group can be chemically modified to introduce reporter tags, such as fluorophores or biotin, enabling the visualization and isolation of target proteins. The core scaffold itself has been shown to interact with a variety of biological targets, and therefore, derivatives of this compound could be designed as probes for enzymes, receptors, and other proteins implicated in disease.

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analog Design

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties. The pyrido[1,2-a]pyrimidin-4-one nucleus can be considered a bioisostere of other privileged structures, such as flavonoids. researchgate.net In a successful example of scaffold hopping, researchers synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors. nih.gov This demonstrates the potential of this scaffold to mimic the binding modes of other known ligands.

For this compound, the nitro group itself can be a subject of bioisosteric replacement. For instance, it could be replaced with other electron-withdrawing groups like a cyano or a sulfone group to fine-tune the electronic properties and biological activity of the resulting analogs. The following table illustrates potential bioisosteric replacements for the nitro group.

Original GroupPotential BioisosteresRationale for Replacement
Nitro (-NO₂)Cyano (-CN)Similar electron-withdrawing properties, can act as a hydrogen bond acceptor.
Sulfonamide (-SO₂NH₂)Can introduce additional hydrogen bonding interactions and improve solubility.
Trifluoromethyl (-CF₃)Strong electron-withdrawing group, can enhance metabolic stability.

Lead Optimization and Design Principles for Enhanced In Vitro Biological Profiles

Lead optimization aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For the pyrido[1,2-a]pyrimidin-4-one scaffold, structure-activity relationship (SAR) studies have provided valuable insights for optimization. For example, in a series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, the introduction of a hydroxyl group at the 6 or 9-position enhanced inhibitory potency against aldose reductase. researchgate.net

For this compound, lead optimization could involve modifications at various positions of the pyridopyrimidinone core. The introduction of different substituents on the pyridine (B92270) or pyrimidine (B1678525) ring could modulate the compound's biological activity. The following table summarizes key design principles for the lead optimization of pyrido[1,2-a]pyrimidin-4-one derivatives.

Position of SubstitutionEffect on Biological ActivityExample from Literature
2-positionIntroduction of phenyl groups with specific hydroxylation patterns can confer potent aldose reductase inhibitory activity. 2-(3,4-dihydroxyphenyl)-pyrido[1,2-a]pyrimidin-4-one
3-positionArylation at this position can lead to anti-inflammatory and antitubercular activities. researchgate.net3-Aryl-pyrido[1,2-a]pyrimidin-4-one derivatives
6 and 9-positionsIntroduction of hydroxyl groups can enhance inhibitory potency. researchgate.net9-Hydroxy-2-phenyl-pyrido[1,2-a]pyrimidin-4-one

Application of Prodrug Design Concepts to Pyrido[1,2-a]pyrimidin-4-one Derivatives

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate. While specific prodrugs of this compound have not been extensively reported, the general principles of prodrug design can be applied to this scaffold. For instance, if the compound exhibits poor solubility, a phosphate (B84403) or ester group could be introduced to enhance its aqueous solubility. These promoieties would then be cleaved in vivo to release the active drug. A notable example of a prodrug strategy applied to a related pyridopyrimidine is Tarloxotinib, a hypoxia-activated prodrug that releases an active metabolite targeting the HER family of kinases. nih.gov

Integration into Fragment-Based Drug Design (FBDD) and Virtual Screening Workflows

Fragment-based drug design (FBDD) and virtual screening are powerful computational methods for identifying novel hit compounds. The pyrido[1,2-a]pyrimidin-4-one scaffold is an attractive starting point for both approaches due to its relatively simple structure and synthetic accessibility. In FBDD, small fragments containing the this compound core could be screened for binding to a biological target. Hits from this screen could then be grown or linked to generate more potent molecules.

In virtual screening, large libraries of compounds containing the this compound scaffold can be computationally docked into the active site of a target protein to predict their binding affinity. This approach allows for the rapid and cost-effective screening of vast chemical space. Studies have demonstrated the successful application of virtual screening to identify inhibitors for various targets using related pyridopyrimidine scaffolds. japsonline.com

Combinatorial Chemistry Approaches for the Generation of Diverse this compound Libraries

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds, or a library, in a single process. This is particularly useful in the early stages of drug discovery for identifying hit and lead compounds. Efficient synthetic protocols for the pyrido[1,2-a]pyrimidin-4-one scaffold have been developed, which are amenable to combinatorial approaches. rsc.orgrsc.org These methods often involve the condensation of readily available starting materials, allowing for the introduction of diversity at multiple positions of the scaffold. A library of this compound derivatives could be generated by utilizing a 4-nitro-substituted 2-aminopyridine (B139424) as a key building block in these synthetic schemes. This would allow for the exploration of a wide range of chemical space around the core structure, facilitating the identification of compounds with desired biological activities.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Pyrido[1,2-a]pyrimidin-4-one Analogs

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery of new pyrido[1,2-a]pyrimidin-4-one analogs. These computational tools can analyze vast datasets to identify novel structure-activity relationships (SAR), predict molecular properties, and generate new molecular structures with desired biological activities.

Future research will likely leverage AI/ML for:

Virtual Screening: Employing ML models to screen massive virtual libraries of pyrido[1,2-a]pyrimidin-4-one derivatives to identify candidates with high predicted activity against specific biological targets, thereby prioritizing synthetic efforts.

De Novo Design: Using generative models to design entirely new analogs optimized for multiple properties simultaneously, such as potency, selectivity, and favorable pharmacokinetic profiles.

Predictive Modeling: Developing sophisticated quantitative structure-activity relationship (QSAR) models to predict the biological activities and potential toxicities of unsynthesized compounds, accelerating the optimization cycle. The theoretical underpinnings for these approaches, including data encoding and hybrid quantum-classical methods, are rapidly advancing, paving the way for more accurate and powerful predictive capabilities in drug discovery.

Development of Novel and Sustainable Synthetic Methodologies for Accessing Structurally Diverse Derivatives

While traditional methods for synthesizing the pyrido[1,2-a]pyrimidin-4-one core often rely on harsh conditions like acid-catalyzed condensation or high-temperature cyclization, the future lies in developing more efficient and environmentally benign synthetic strategies. researchgate.net The demand for greener chemistry is driving innovation away from protocols that are corrosive or have limited substrate scope.

Emerging research focuses on:

Transition Metal Catalysis: Expanding the use of catalysts beyond palladium, such as copper-catalyzed reactions, to achieve novel bond formations and construct the heterocyclic scaffold under milder conditions. This includes methods like one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation.

Multicomponent Reactions (MCRs): Designing sequential four-component reactions that allow for the rapid assembly of complex and diverse pyrido[1,2-a]pyrimidin-6-one derivatives in a single step, often using water as a green solvent. researchgate.net

C-H Activation: Developing methods for the direct functionalization of C-H bonds on the pyrido[1,2-a]pyrimidin-4-one scaffold, which avoids the need for pre-functionalized starting materials and reduces synthetic steps.

Table 1: Comparison of Synthetic Methodologies for Pyrido[1,2-a]pyrimidin-4-ones

MethodologyKey FeaturesAdvantagesReference
Traditional CyclizationAcid-catalyzed condensation or thermal cyclizationEstablished procedures
Copper-Catalyzed Tandem ReactionOne-pot C-N bond formation and intramolecular amidationMilder conditions, operational simplicity, broad substrate scope
Sequential Four-Component ReactionReaction of Meldrum's acid, benzaldehydes, nitroethylene, and diaminesEnvironmentally benign (uses water), high efficiency, good to excellent yields researchgate.net

Application of Advanced Mechanistic Probes and Single-Molecule Techniques to Elucidate Complex Reactivity

A deeper understanding of the reaction mechanisms and molecular interactions of pyrido[1,2-a]pyrimidin-4-one derivatives is crucial for rational design. While computational methods like molecular docking and dynamics simulations are currently used to probe binding modes, future research will incorporate more sophisticated experimental techniques.

Potential future applications include:

Advanced Spectroscopic Probes: Utilizing specifically designed fluorescent or luminescent probes derived from heterocyclic scaffolds to monitor reaction kinetics and binding events in real-time.

Single-Molecule Spectroscopy: Employing single-molecule techniques, such as Förster Resonance Energy Transfer (smFRET), to observe the conformational dynamics of target proteins upon binding to a pyrido[1,2-a]pyrimidin-4-one analog, providing unparalleled mechanistic insight.

Computational Chemistry: Applying high-level computational methods like Density Functional Theory (DFT) to predict reactivity, analyze molecular orbitals, and map out detailed energy landscapes of reaction pathways, complementing experimental studies.

Expanding the Scope of In Vitro Biological Target Exploration and Phenotypic Screening

The pyrido[1,2-a]pyrimidin-4-one scaffold has already demonstrated activity against a diverse range of targets. Future research will aim to systematically expand this scope to uncover new therapeutic applications.

Key strategies will involve:

Target-Based Screening: Evaluating libraries of 7-Nitro-pyrido[1,2-a]pyrimidin-4-one analogs against broad panels of kinases, phosphatases, and other enzymes to identify novel, potent, and selective inhibitors. Recent studies have already identified derivatives that inhibit SHP2, a key phosphatase in oncology. nih.gov

Phenotypic Screening: Utilizing high-content imaging and other cell-based assays to screen for compounds that induce a desired physiological outcome (e.g., cancer cell death, reduction in inflammation) without a preconceived target. This approach can uncover novel mechanisms of action and first-in-class therapeutic agents.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold and performing detailed SAR analyses to optimize potency and selectivity for newly identified targets, as has been done for antimalarial and aldose reductase inhibiting derivatives. nih.govnih.gov

Table 2: Known Biological Targets of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

Biological TargetTherapeutic AreaReference
Aldose Reductase (ALR2)Diabetic Complications researchgate.netnih.gov
SHP2 PhosphataseOncology nih.gov
Plasmodium falciparumMalaria nih.gov
Various Cancer Cell LinesOncology
AcetylcholinesteraseNeurodegenerative Disease researchgate.net

Design of Multi-Target Directed Ligands Based on the Pyrido[1,2-a]pyrimidin-4-one Scaffold for Polypharmacology

The complexity of diseases like cancer and neurodegenerative disorders has spurred interest in polypharmacology—the concept of designing single molecules that can modulate multiple biological targets simultaneously. The structural versatility of the pyrido[1,2-a]pyrimidin-4-one core makes it an excellent scaffold for developing such multi-target directed ligands (MTDLs).

Future research in this area will focus on:

Rational Design: Integrating structural features known to confer activity against different targets into a single hybrid molecule. For instance, combining a moiety known for kinase inhibition with another that targets protein aggregation.

Bioisosteric Replacement: Applying scaffold hopping and bioisosteric replacement strategies, as seen in the development of MTDLs for Alzheimer's disease from related scaffolds, to create pyrido[1,2-a]pyrimidin-4-one analogs with dual or multiple activities.

Systems Biology Approach: Using systems-level understanding of disease pathways to identify optimal combinations of targets for synergistic therapeutic effects, and designing MTDLs to engage these specific nodes in the network.

Development of Advanced Delivery Systems for In Vitro Cellular Studies (e.g., nanocarriers)

A significant challenge in the in vitro evaluation of novel heterocyclic compounds is their often-poor aqueous solubility, which can hinder accurate assessment of their biological activity in cellular assays. Advanced drug delivery systems, particularly nanocarriers, offer a solution to this problem.

Future avenues for investigation include:

Polymeric Micelles: Formulating hydrophobic pyrido[1,2-a]pyrimidin-4-one analogs within the core of self-assembling amphiphilic block copolymer micelles. nih.govnih.gov This can enhance their solubility in aqueous cell culture media, improve stability, and ensure more reliable and reproducible data from cellular studies. nih.gov

Lipid Nanoparticles (LNPs): Encapsulating compounds within LNPs, such as solid lipid nanoparticles (SLNs) or liposomes, which are well-tolerated by cells and can improve cellular uptake. nih.govmdpi.com

Hybrid Nanoparticles: Exploring polymer-lipid hybrid nanoparticles that combine the advantages of both materials to enhance physical stability and biocompatibility for in vitro experiments. mdpi.com These systems can be crucial for enabling the effective screening and mechanistic study of promising but poorly soluble drug candidates. bjpharm.org.uk

Q & A

Basic Research Question

  • IR Spectroscopy : Confirm nitro groups via asymmetric stretching (~1520 cm⁻¹) and carbonyl peaks (~1689 cm⁻¹) .
  • ¹³C NMR : Look for deshielded carbons adjacent to nitro groups (e.g., C-3 at δ 145–150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., C₁₂H₁₀N₄O₂ for nitro derivatives ).

How do structural modifications (e.g., nitro vs. fluoro substituents) impact biological activity?

Advanced Research Question
Comparative studies show:

  • Nitro groups : Enhance antimicrobial activity (e.g., MIC = 2 µg/mL against S. aureus for 7-nitro derivatives ).
  • Fluoro substituents : Improve blood-brain barrier penetration (logP reduction by 0.5 units vs. nitro analogs ).
  • Hybrid derivatives : Combining nitro and azo groups (e.g., 6-(4-chlorophenylazo) derivatives) increases DNA intercalation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.